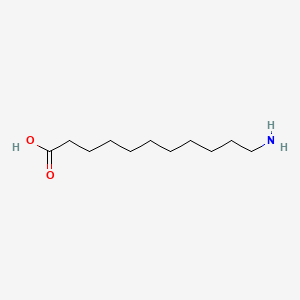
trans-3-Hexene
概要
説明
trans-3-Hexene: is an organic compound with the molecular formula C6H12 . It is an alkene, which means it contains a carbon-carbon double bond. The “trans” designation indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on opposite sides, giving the molecule a more linear structure compared to its “cis” counterpart. This compound is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions:
Reduction of Alkynes: One common method to synthesize trans-3-Hexene is through the partial reduction of 3-hexyne. This can be achieved using a Lindlar catalyst, which selectively hydrogenates the alkyne to the trans-alkene.
Dehydrohalogenation of Alkyl Halides: Another method involves the dehydrohalogenation of 3-hexyl halides using a strong base such as potassium hydroxide in ethanol. This reaction eliminates a hydrogen halide molecule, forming the double bond in the trans configuration.
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, this compound can be produced by the catalytic hydrogenation of 3-hexyne using palladium on calcium carbonate as a catalyst. This method is efficient and scalable for large-scale production.
化学反応の分析
Types of Reactions:
Oxidation: trans-3-Hexene can undergo oxidation reactions to form epoxides and diols. For example, using meta-chloroperoxybenzoic acid, this compound can be converted to an epoxide.
Hydroxylation: Osmium tetroxide can be used to hydroxylate this compound, forming a diol.
Hydrogenation: The compound can be fully hydrogenated to form hexane using a hydrogenation catalyst such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: meta-Chloroperoxybenzoic acid in an appropriate solvent like dichloromethane.
Hydroxylation: Osmium tetroxide in the presence of a co-oxidant such as N-methylmorpholine N-oxide.
Hydrogenation: Palladium on carbon in the presence of hydrogen gas.
Major Products Formed:
Epoxide: Formed from the oxidation of this compound.
Diol: Formed from the hydroxylation of this compound.
Hexane: Formed from the complete hydrogenation of this compound.
科学的研究の応用
Chemistry:
Catalysis: trans-3-Hexene is used as a substrate in studies of catalytic processes, particularly in the development of new catalysts for alkene transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biochemical Studies: this compound is used in studies of enzyme-catalyzed reactions involving alkenes.
Industry:
Polymer Production: It is used in the production of certain types of polymers and copolymers.
Fragrance Industry: this compound is used as a precursor in the synthesis of fragrance compounds.
作用機序
Epoxidation Mechanism:
- The reaction of trans-3-Hexene with meta-chloroperoxybenzoic acid involves the formation of a cyclic transition state where the oxygen from the peracid is transferred to the double bond, forming an epoxide.
Hydroxylation Mechanism:
- Osmium tetroxide reacts with the double bond of this compound to form a cyclic osmate ester intermediate, which is then hydrolyzed to form the diol.
類似化合物との比較
cis-3-Hexene: The cis isomer of 3-Hexene, where the hydrogen atoms are on the same side of the double bond.
trans-2-Hexene: Another isomer with the double bond located between the second and third carbon atoms.
cis-2-Hexene: The cis isomer of 2-Hexene.
Uniqueness of trans-3-Hexene:
- The trans configuration of this compound gives it distinct physical properties, such as a higher boiling point compared to its cis isomer. This configuration also affects its reactivity and the types of products formed in chemical reactions.
特性
IUPAC Name |
(E)-hex-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDPJFUHLCOCRG-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70891265 | |
| Record name | (3E)-3-Hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a mild odor; [CPChem MSDS], Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |
| Record name | Alkenes, C6 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hexene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9657 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | trans-3-Hexene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18106 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
165.0 [mmHg] | |
| Record name | 3-Hexene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9657 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13269-52-8, 592-47-2, 68526-52-3, 70955-09-8 | |
| Record name | trans-3-Hexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13269-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hexene, (3E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013269528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3-Hexene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74125 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Alkenes, C6 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alkenes, C13-14 .alpha.- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3E)-3-Hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alkenes, C6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-hex-3-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hex-3-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alkenes, C13-14 α | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HEXENE, (3E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CO1LUX1AR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trans-3-hexene?
A1: The molecular formula of this compound is C6H12, and its molecular weight is 84.16 g/mol.
Q2: Are there any characteristic spectroscopic features of this compound?
A2: Yes, this compound exhibits specific infrared spectral features, particularly in the low-frequency region (600-300 cm-1), which are indicative of its stable skew conformation. []
Q3: How does this compound react with ozone?
A3: Ozonolysis of this compound generates a primary carbonyl compound, propanal, along with a biradical intermediate. The biradical further decomposes into secondary products such as carbonyls, hydroxycarbonyls, and dicarbonyls. [] Interestingly, ozonolysis of this compound yields a different distribution of oligomers compared to its cis isomer. [, ]
Q4: What is the stereochemical outcome of the reaction between this compound and hydrogen bromide in acetic acid?
A4: The addition reaction proceeds with a high degree of anti-stereoselectivity (84-85%), resulting in the predominant formation of the anti-addition product. []
Q5: How does the position of the double bond in hexene isomers affect their ignition properties?
A5: The position of the double bond significantly influences the ignition delay times of hexene isomers. Experimental data indicate that this compound demonstrates different ignition characteristics compared to 1-hexene and trans-2-hexene. []
Q6: Can this compound undergo isomerization reactions?
A6: Yes, this compound can be isomerized to other hexene isomers, such as cis-2-hexene and cis-3-hexene, in the presence of specific catalysts like (Rh(PPh3)3SnCl3). []
Q7: Can this compound be utilized in olefin metathesis reactions?
A7: While this compound itself is not a catalyst, it can participate in olefin metathesis reactions. In a biphasic system with a ruthenium-based catalyst, this compound is converted to heavier linear olefins via a tandem isomerization-metathesis process. []
Q8: How does the presence of this compound in a reaction mixture affect the selectivity of ethenolysis reactions?
A8: Molybdenum-based MonoAryloxide-Pyrrolide (MAP) catalysts can selectively ethenolyze Z-olefins in the presence of E-olefins. This selectivity allows for the isolation of pure E-olefins from a mixture of E and Z isomers by selectively removing the Z component through ethenolysis. []
Q9: Are there any unique catalytic applications of complexes containing this compound as a ligand?
A9: Yes, ruthenium complexes like CpRu(CO)2(η2-trans-3-hexene)+ demonstrate unusual reactivity. When these complexes react with various ligands, they release both cis- and this compound, and the ratio of these isomers is influenced by factors like the nature of the incoming ligand, temperature, and solvent. []
Q10: Have there been any computational studies on the reactions of this compound?
A10: Yes, theoretical studies, including ab initio calculations, have been performed to investigate the interaction of this compound with carbon dioxide (CO2). These studies provide insights into the molecular-level details of CO2 sorption and polymer swelling phenomena. [] Additionally, theoretical calculations have been used to elucidate the reaction mechanism between the (Me)3CO• radical and this compound. []
Q11: How does the gas-phase reaction of this compound with ozone contribute to atmospheric chemistry?
A12: The ozonolysis of this compound in the atmosphere generates hydroxyl radicals (OH), which play a crucial role in the oxidation of volatile organic compounds and the formation of secondary organic aerosols. Studies have shown a pressure dependence on the OH radical yield from this reaction, highlighting its complexity. []
Q12: What are the environmental implications of using this compound in industrial processes?
A13: While specific details regarding its environmental impact aren't provided, the research emphasizes the importance of controlled conditions and selective catalytic processes, like the biphasic isomerization-metathesis system, to minimize waste and enhance the sustainability of chemical transformations involving this compound. []
Q13: What analytical methods are commonly employed to study the reactions and properties of this compound?
A14: Various techniques, including gas chromatography, infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, are frequently used to analyze this compound and its derivatives, monitor reaction progress, and characterize reaction products. [, , ]
Q14: Are there any known applications of this compound in materials science or polymer chemistry?
A15: Although specific details regarding polymer applications are not mentioned, the research on this compound's interaction with CO2 using model compounds like hydroxytelechelic polybutadiene (HTPB) provides valuable information for understanding polymer swelling and CO2 sorption in materials science. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![1-(Bromomethyl)bicyclo[2.1.1]hexane](/img/structure/B7770581.png)
